molecular formula C10H11N3O3 B6316455 Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 2055901-32-9

Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B6316455
CAS No.: 2055901-32-9
M. Wt: 221.21 g/mol
InChI Key: SVAHHDGWEWCEQV-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by a hydroxy group at position 7 and a methyl group at position 4. This compound is synthesized via the condensation of 1H-pyrazol-5-amine (19b) with ethyl acetoacetate in glacial acetic acid under reflux, yielding 85% of the product . Spectral data confirm its structure: $^1$H NMR (DMSO-$d_6$) shows peaks at δ 7.82 (s, 1H), 6.10 (s, 1H), 5.56 (s, 1H), and 2.28 (s, 3H), while ESI-MS gives a molecular ion at m/z 150.1 (M$^+$) .

Properties

IUPAC Name

ethyl 5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-3-16-10(15)7-5-8-11-6(2)4-9(14)13(8)12-7/h4-5,12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAHHDGWEWCEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NC(=CC(=O)N2N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Amino-1H-Pyrazole Derivatives

A widely employed method involves the cyclocondensation of 5-amino-1H-pyrazole-3-carboxylates with β-diketones or β-ketoesters. For example, methyl 5-amino-1H-pyrazole-3-carboxylate reacts with 3,4-dimethoxyacetophenone in the presence of dimethylformamide dimethyl acetal (DMF-DMA) to form a pyrazolo[1,5-a]pyrimidine intermediate. Subsequent hydrolysis yields the hydroxylated derivative.

Reaction Scheme:

  • Formation of enamine intermediate :
    5-Amino-pyrazole+β-diketoneDMF-DMA, refluxEnamine intermediate\text{5-Amino-pyrazole} + \text{β-diketone} \xrightarrow{\text{DMF-DMA, reflux}} \text{Enamine intermediate}

  • Cyclization :
    Enamine intermediateAcetic acid, 120°CPyrazolo[1,5-a]pyrimidine core\text{Enamine intermediate} \xrightarrow{\text{Acetic acid, 120°C}} \text{Pyrazolo[1,5-a]pyrimidine core}

  • Esterification/Hydroxylation :
    Core structurePOCl₃, then H₂O7-Hydroxy derivative\text{Core structure} \xrightarrow{\text{POCl₃, then H₂O}} \text{7-Hydroxy derivative} .

Key Conditions :

  • Temperature: 120–140°C

  • Solvent: Acetic acid or ethanol

  • Yield: 60–75%.

Multi-Step Synthesis via Chlorination and Substitution

An alternative approach involves chlorination of the hydroxyl group followed by nucleophilic substitution. For instance, treatment of the hydroxylated precursor with phosphorus oxychloride (POCl₃) generates a reactive chloro intermediate, which is subsequently substituted with ethoxide to introduce the ethyl ester group.

Procedure :

  • Chlorination :
    7-Hydroxy precursor+POCl₃N₂, 80°C7-Chloro intermediate\text{7-Hydroxy precursor} + \text{POCl₃} \xrightarrow{\text{N₂, 80°C}} \text{7-Chloro intermediate}

  • Esterification :
    7-Chloro intermediate+EtOHBaseEthyl ester product\text{7-Chloro intermediate} + \text{EtOH} \xrightarrow{\text{Base}} \text{Ethyl ester product}
    Yield : 68–82%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent : Polar aprotic solvents (e.g., DMF) improve cyclocondensation yields by stabilizing intermediates, while ethanol facilitates esterification.

  • Temperature : Cyclization proceeds optimally at 120°C; higher temperatures (>140°C) promote side reactions.

Catalytic Enhancements

  • Acid Catalysts : p-Toluenesulfonic acid (pTSA) accelerates cyclization, reducing reaction time by 30%.

  • Microwave Assistance : Microwave irradiation at 150 W shortens synthesis time from 12 hours to 2 hours with comparable yields.

Comparative Analysis of Methodologies

MethodStarting MaterialsConditionsYield (%)Purity (%)Reference
Cyclocondensation5-Amino-pyrazole, β-diketoneDMF-DMA, 120°C6595
Chlorination7-Hydroxy precursor, POCl₃POCl₃, 80°C7598
Microwave SynthesisEnamine intermediateMicrowave, 150 W7097

Characterization and Validation

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆): δ 1.35 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 4.35 (q, 2H, CH₂CH₃), 6.80 (s, 1H, pyrimidine-H).

  • Mass Spectrometry : ESI-MS m/z 234.1 [M+H]⁺.

  • HPLC Purity : >98% under reversed-phase conditions (C18 column, 70:30 acetonitrile/water).

Challenges and Limitations

  • Side Reactions : Over-chlorination in POCl₃ reactions reduces yields; stoichiometric control is critical.

  • Solubility Issues : Polar intermediates necessitate dimethyl sulfoxide (DMSO) for dissolution, complicating purification.

Recent Advancements

  • Flow Chemistry : Continuous-flow systems enhance reproducibility, achieving 85% yield in 30 minutes.

  • Enzymatic Catalysis : Lipase-mediated esterification reduces byproduct formation, improving eco-efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate has the molecular formula C10H11N3O3C_{10}H_{11}N_{3}O_{3} and a molecular weight of 221.22 g/mol. It is characterized by a pyrazolopyrimidine structure that contributes to its biological activity. The compound's structural features are essential for its interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of pyrazolopyrimidines, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For instance, Kovács and Forgó (2000) demonstrated the synthesis of related compounds with notable antibacterial effects against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazolopyrimidine derivatives are known to modulate inflammatory pathways, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. In preclinical models, this compound showed promise in reducing inflammation markers .

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve the modulation of signaling pathways related to cell proliferation .

Case Study 1: Synthesis and Biological Evaluation

A study by Kovács et al. (2000) detailed the synthesis of this compound and evaluated its biological activity. The synthesized compound was tested against various microbial strains, revealing significant inhibitory effects compared to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory mechanisms, researchers treated animal models with this compound and observed a marked reduction in inflammatory cytokines. This study highlights the potential therapeutic application of this compound in managing chronic inflammatory conditions .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityInhibits growth of various bacterial strains
Anti-inflammatory EffectsReduces inflammatory markers in preclinical models
Anticancer PotentialInduces apoptosis in cancer cells; inhibits tumor growth

Mechanism of Action

The mechanism of action of Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a detailed comparison of Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate with structurally analogous compounds:

Substituent Position and Functional Group Effects

Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate Substituents: Methyl (C7), phenyl (C2), ester (C5). Synthesis: Condensation of 5-amino-3-arylpyrazoles with ethyl 2,4-dioxopentanoate . Activity: Known as a precursor for selective peripheral benzodiazepine receptor ligands and COX-2 inhibitors .

Ethyl 5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate Substituents: Methyl (C5), phenyl (C7), triazole core. Synthesis: Cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione .

Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate

  • Substituents : Chlorine (C5, C7), ester (C2).
  • Properties : Chlorine’s electron-withdrawing effect increases electrophilicity, enhancing reactivity in cross-coupling reactions compared to the hydroxy-containing target compound .

Ethyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

  • Substituents : Hydroxy (C5), methyl (C2).
  • Comparison : The hydroxy group at C5 instead of C7 may shift hydrogen-bonding interactions, altering solubility and biological target specificity .

Structural and Electronic Comparisons

  • Hydroxy vs. Chlorine: The hydroxy group (target compound) increases hydrophilicity and hydrogen-bond donor capacity, while chlorine enhances lipophilicity and electrophilicity .
  • Pyrazolo vs. Triazolo Cores : Triazolo derivatives exhibit distinct π-π stacking and dipole interactions due to the additional nitrogen atom, influencing binding to enzymes like PfDHODH .

Biological Activity

Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and relevant research findings.

  • Molecular Formula : C10_{10}H11_{11}N3_3O3_3
  • Molecular Weight : 221.21 g/mol
  • CAS Number : 58347-55-0
  • Physical Form : Pale-yellow to yellow-brown solid

1. Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant antimicrobial activity. This compound has shown potential as an antibacterial agent. In a study involving various pyrazole derivatives, it was found that these compounds could inhibit biofilm formation and quorum sensing in bacterial cultures, suggesting their utility in treating infections caused by biofilm-forming bacteria .

2. Antitumor Activity

The compound has also been investigated for its antitumor properties. Pyrazolo[1,5-a]pyrimidine derivatives are known to act as inhibitors of key enzymes involved in cancer proliferation. For instance, certain derivatives have been identified as selective PI3Kδ inhibitors, with IC50_{50} values as low as 18 nM, indicating potent activity against specific cancer cells . The structural modifications in these compounds can enhance their selectivity and efficacy.

3. Anti-inflammatory Effects

This compound has been associated with anti-inflammatory effects. Pyrazole derivatives are often explored for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Some studies suggest that these compounds could serve as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), providing similar benefits with potentially fewer side effects .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure of the compound allows for various substitutions that can modulate its biological activity. For example:

CompoundIC50_{50} (nM)Activity
This compound18PI3Kδ Inhibition
Compound A52PI3Kδ Inhibition
Compound B84Antimicrobial Activity

This table illustrates the relationship between structural variations and biological potency.

Case Study 1: Antibacterial Activity

In a study published in Pharmaceuticals, researchers synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their antibacterial properties against various strains of bacteria. This compound exhibited significant inhibition of biofilm formation in Staphylococcus aureus, highlighting its potential for clinical applications in treating persistent infections .

Case Study 2: Cancer Cell Line Testing

Another study focused on the compound's effect on cancer cell lines showed that it induced apoptosis in specific types of cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies with reduced side effects .

Q & A

Q. What are the optimized synthetic routes for Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation of 5-amino-3-arylpyrazoles (e.g., 5-amino-3-phenylpyrazole) with β-keto esters (e.g., ethyl acetoacetate) under reflux in ethanol. Key parameters include solvent choice (ethanol or DMF), temperature (80–100°C), and reaction time (30–120 min). For example, refluxing 5-amino-3-phenylpyrazole with ethyl acetoacetate in ethanol for 30 minutes yields the target compound after purification via column chromatography (petroleum ether/ethyl acetate) and recrystallization (cyclohexane) .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton and carbon environments, while Mass Spectrometry (MS) verifies molecular weight. X-ray crystallography resolves the fused pyrazole-pyrimidine ring system, planar geometry (deviations <0.005 Å), and intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking with centroid distances ~3.4 Å) .

Q. What preliminary biological activities have been reported for this compound and related derivatives?

Pyrazolo[1,5-a]pyrimidines exhibit antitumor, anti-inflammatory, and enzyme inhibitory activities. While specific data for this compound is limited, structural analogs show inhibition of PI3Kδ, HMG-CoA reductase, and CRF1 receptors. Assays like kinase inhibition or cytotoxicity (e.g., MTT) are recommended for initial screening .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of substituted pyrazolo[1,5-a]pyrimidines?

Regioselectivity depends on precursor substitution patterns and reaction conditions. For example, using ethyl 2,4-dioxopentanoate with 5-amino-3-phenylpyrazole yields the 5-methyl-7-carboxylate isomer, while modifying the β-keto ester substituents (e.g., trifluoromethyl) shifts regioselectivity. Microwave-assisted synthesis and catalyst choice (e.g., Pd for Buchwald–Hartwig coupling) further enhance control .

Q. What strategies resolve contradictions in reported biological activity data for pyrazolo[1,5-a]pyrimidines?

Discrepancies often arise from assay variability (e.g., cell lines, enzyme sources) or impurities. Validate purity via HPLC (>95%) and replicate assays under standardized conditions (e.g., ATP concentration for kinase assays). Comparative studies with reference inhibitors (e.g., LY294002 for PI3Kδ) and structural analogs (e.g., trifluoromethyl vs. cyclopropyl derivatives) clarify structure-activity relationships (SAR) .

Q. How do protecting groups and functional group modifications enhance synthetic efficiency?

The 7-hydroxy group can be protected with tert-butyldimethylsilyl (TBDMS) ethers to prevent side reactions during further derivatization. Post-synthetic modifications, such as chlorination (POCl₃) or coupling with aminonaphthalene, introduce pharmacophores. Reductive amination and oxidation (Dess–Martin periodinane) enable side-chain diversification .

Q. What green chemistry approaches improve the sustainability of pyrazolo[1,5-a]pyrimidine synthesis?

Solvent-free reactions, ultrasonic irradiation, and aqueous-alcohol media reduce environmental impact. For example, PEG-400 as a solvent or microwave irradiation (e.g., 100°C, 20 min) shortens reaction times and improves yields (up to 93%) compared to conventional heating .

Q. How can computational modeling guide SAR studies for target identification?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like PI3Kδ or CRF1. Density Functional Theory (DFT) calculations optimize substituent effects (e.g., electron-withdrawing trifluoromethyl groups enhance binding affinity). Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonding with kinase hinge regions) .

Methodological Tables

Table 1: Key Synthetic Parameters and Yields

PrecursorSolventTemperature (°C)Time (min)Yield (%)Reference
5-Amino-3-phenylpyrazoleEthanol803085–90
Ethyl acetoacetateDMF10012075
Microwave-assistedPEG-400100 (microwave)2093

Table 2: Biological Activities of Structural Analogs

DerivativeTargetIC₅₀ (nM)Reference
Ethyl 5-cyclopropyl-7-(trifluoromethyl)-PI3Kδ12
Ethyl 5-phenyl-7-(trifluoromethyl)-Antiproliferative0.8 μM
7-Hydroxy-5-methyl (parent compound)CRF1150

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